![molecular formula C8H6N2O3S2 B2406779 {[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid CAS No. 485334-94-9](/img/structure/B2406779.png)

{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

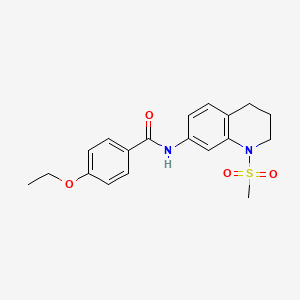

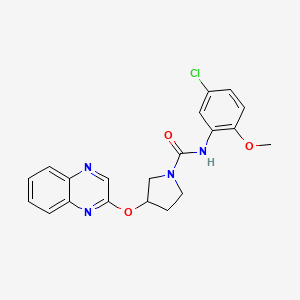

The compound “{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a type of heterocyclic compound . The compound also contains a thiophene moiety, which is a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments with the metal catalyst .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving several different types of chemical bonds and functional groups . The compound contains a 1,3,4-oxadiazole ring and a thiophene ring, both of which are types of heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied, depending on the specific conditions and reactants used. The compound’s reactivity would be influenced by the presence of the 1,3,4-oxadiazole and thiophene rings, as well as the thioacetic acid moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. For instance, the presence of the 1,3,4-oxadiazole and thiophene rings would likely influence its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Characterization

- A novel synthesis method for 1,3,4-oxadiazoles conjugated to thiophene or furan rings via an ethenyl linker was reported, including the cyclocondensation of acrylohydrazides with triethyl orthoesters and phosphorus oxychloride (Kudelko & Jasiak, 2013).

- Lanthanide complexes of {[5-phenyl-1,3,4-oxadiazol-2-yl]thio}acetic acid were synthesized and characterized, showing significant in vitro antibacterial activity, particularly against Escherichia coli (Win et al., 2012).

- New triheterocyclic compounds, including 1,3,4-oxadiazole rings, were synthesized and characterized, showcasing the versatility of this class of compounds in creating diverse molecular structures (Demirbas, 2005).

Antimicrobial and Anticancer Applications

- 1,3,4-oxadiazole derivatives were evaluated for antimicrobial and hemolytic activity, finding some derivatives active against selected microbial species, highlighting the potential of these compounds in antimicrobial applications (Gul et al., 2017).

- A study focused on the synthesis of 1,3,4-oxadiazole derivatives containing a 5-methylisoxazole moiety, demonstrating their antibacterial activities and potential as antimicrobial agents (Hui et al., 2002).

- The synthesis and characterization of 1,3,4-oxadiazole derivatives for anticancer evaluation were conducted, revealing the potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Industrial and Other Applications

- The synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives was conducted for potential industrial applications, showing the compounds' good thermal stability and potential in photoelectronic devices (Shafi et al., 2021).

- The synthesis and antimicrobial activity of 2-(3-pyridyl)-5-([{(5-aryl-1,3,4-oxadiazol-2-yl) methylene]thio}-1,3,4-oxadiazoles] were explored, suggesting these compounds as potential antibacterial candidate drugs (Hu et al., 2004).

Future Directions

The future directions for research on “{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” could include further studies on its synthesis, properties, and potential applications. Given the interesting properties of the 1,3,4-oxadiazole and thiophene moieties, this compound could be a promising candidate for further investigation .

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, have been found to interact with various targets in the body, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives, which share a similar structure, have been found to have diverse pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid. For instance, the pH level can affect the dissociation of the compound, which can in turn influence its bioavailability and efficacy . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or compounds .

properties

IUPAC Name |

2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S2/c11-6(12)4-15-8-10-9-7(13-8)5-2-1-3-14-5/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAZVWRCOLWHLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406699.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)

![2-[(But-2-ynoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2406703.png)

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2406708.png)

![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2406717.png)